Nodaga-LM3

Description

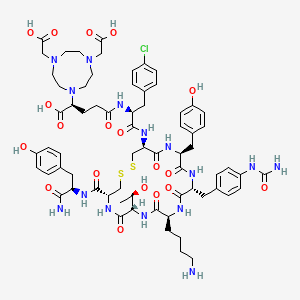

Structure

2D Structure

Properties

Molecular Formula |

C68H90ClN15O19S2 |

|---|---|

Molecular Weight |

1521.1 g/mol |

IUPAC Name |

(2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H90ClN15O19S2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+/m1/s1 |

InChI Key |

ZGUZBDTZKJVCJG-DBZNSRTBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CC[C@@H](C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CCC(C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Nodaga-LM3: A Technical Guide to a High-Affinity Somatostatin Receptor 2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nodaga-LM3, a potent and specific antagonist for the somatostatin receptor 2 (SSTR2). This compound, when chelated and radiolabeled, serves as a powerful tool in the imaging and potential therapy of neuroendocrine tumors (NETs) that overexpress SSTR2. This document details the core characteristics of this compound, including its binding affinity, in vivo performance, and the experimental protocols for its synthesis, radiolabeling, and evaluation.

Core Concepts

This compound is a peptidomimetic antagonist that targets SSTR2 with high affinity.[1] Unlike SSTR2 agonists, which are internalized upon receptor binding, antagonists like LM3 exhibit high affinity with low internalization.[1] This characteristic is thought to allow binding to a larger number of receptor sites, potentially leading to superior tumor uptake and improved image contrast in positron emission tomography (PET) imaging when labeled with radionuclides like Gallium-68 (⁶⁸Ga).[1] The choice of the chelator, in this case, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA), has been shown to significantly influence the binding affinity and in vivo performance of the LM3 peptide.[1][2]

Data Presentation

The following tables summarize the quantitative data for this compound and its variants, providing a basis for comparison of their performance.

Table 1: In Vitro Binding Affinity of LM3 Analogs for SSTR2

| Compound | IC50 (nmol/L) | Receptor Subtype Specificity |

| ⁶⁸Ga-Nodaga-LM3 | 1.3 | Highly selective for SSTR2 |

| ⁶⁸Ga-DOTA-LM3 | 12.5 | High affinity for SSTR2 |

| ⁶⁴Cu-Nodaga-LM3 | 6.7 ± 1.5 | IC50 >1,000 nM for SSTR1, 3, 4, & 5 |

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-Labeled LM3 Analogs in Patients with Well-Differentiated Neuroendocrine Tumors

| Radiotracer | Time Point | Average SUVmax (± SD) |

| ⁶⁸Ga-Nodaga-LM3 | 5 min | 31.3 ± 19.7 |

| 2 h | 74.6 ± 56.3 | |

| ⁶⁸Ga-DOTA-LM3 | 5 min | 36.6 ± 23.6 |

| 30 min | 45.3 ± 29.3 |

Experimental Protocols

Synthesis of this compound

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodology. While a detailed, step-by-step protocol specific to this compound is not publicly available, the general principles of Fmoc-based SPPS are well-established and can be adapted.

Materials:

-

Fmoc-protected amino acids

-

2-chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20% v/v)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)

-

NODAGA-NHS ester

-

Purification system (e.g., RP-HPLC)

General Protocol:

-

Resin Loading: The first amino acid is loaded onto the 2-chlorotrityl resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and coupled to the deprotected N-terminus.

-

Repeat: Steps 2 and 3 are repeated for each amino acid in the LM3 sequence.

-

Chelator Conjugation: The NODAGA chelator is conjugated to the N-terminus of the peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound with Gallium-68

The following is a general protocol for the radiolabeling of this compound with ⁶⁸Ga, which can be completed in a short time at room temperature.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (0.25 M, pH ~4.5)

-

This compound precursor

-

C18 Sep-Pak cartridge for purification

-

Ethanol and saline for elution

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.5.

-

Labeling: Add the this compound precursor to the buffered ⁶⁸Ga solution and incubate at room temperature for 5-10 minutes.

-

Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-Nodaga-LM3 with an ethanol/saline solution.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

In Vitro SSTR2 Binding Assay

Competitive binding assays are used to determine the IC50 value of this compound for SSTR2.

Materials:

-

HEK293 cells transfected with human SSTR2 (HEK-sst2)

-

Radiolabeled somatostatin analog (e.g., ¹²⁵I-SRIF-28)

-

Unlabeled this compound at various concentrations

-

Binding buffer

-

Gamma counter

Protocol:

-

Cell Preparation: Plate HEK-sst2 cells in a multi-well plate and allow them to adhere.

-

Competition Reaction: Incubate the cells with a fixed concentration of the radiolabeled somatostatin analog and varying concentrations of unlabeled this compound.

-

Incubation: Incubate at a specified temperature for a set period to allow binding to reach equilibrium.

-

Washing: Wash the cells to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.

In Vivo PET Imaging

PET imaging in tumor-bearing animal models is used to assess the in vivo tumor-targeting characteristics of ⁶⁸Ga-Nodaga-LM3.

Materials:

-

Tumor-bearing mice (e.g., with HEK-sst2 xenografts)

-

⁶⁸Ga-Nodaga-LM3

-

Small animal PET/CT scanner

-

Anesthesia

Protocol:

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Injection: Inject a known activity of ⁶⁸Ga-Nodaga-LM3 intravenously.

-

Imaging: Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 1, 4, and 24 hours).

-

Image Analysis: Draw regions of interest (ROIs) over the tumor and various organs on the PET images to calculate the percentage of injected dose per gram of tissue (%ID/g) and SUVmax values.

Visualizations

SSTR2 Signaling Pathway

Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR). Upon binding of an antagonist like this compound, the downstream signaling cascade that is typically initiated by an agonist is blocked. The following diagram illustrates the general signaling pathway of SSTR2 when activated by an agonist, which this compound antagonizes.

Caption: SSTR2 Agonist Signaling Pathway Antagonized by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a new radiopharmaceutical like ⁶⁸Ga-Nodaga-LM3.

References

Nodaga-LM3: A Technical Guide to a High-Affinity SSTR2 Antagonist for Neuroendocrine Tumor Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodaga-LM3 is a potent and highly specific peptidomimetic antagonist of the somatostatin receptor subtype 2 (SSTR2). When radiolabeled, typically with Gallium-68 (⁶⁸Ga), it serves as a powerful diagnostic tool in Positron Emission Tomography (PET) for the molecular imaging of neuroendocrine tumors (NETs). Research has consistently demonstrated that as an antagonist, ⁶⁸Ga-Nodaga-LM3 can bind to a greater number of receptor sites compared to SSTR2 agonists, leading to superior tumor uptake, enhanced image contrast, and improved detection of NETs.[1] This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and the mechanism of action of this compound.

Chemical Structure and Properties

This compound is a conjugate composed of the SSTR2 antagonist peptide, LM3, and the macrocyclic chelator, Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The LM3 peptide component is p-Cl-Phe-cyclo(d-Cys-Tyr-d-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)d-Tyr-NH₂.[2][3][4] The Nodaga chelator is covalently coupled to the N-terminus of the LM3 peptide and is responsible for stably coordinating radiometals like ⁶⁸Ga.[5]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₈H₉₀ClN₁₅O₁₉S₂ | |

| Molecular Weight | 1521.1 g/mol | |

| IUPAC Name | (2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid | |

| Target | Somatostatin Receptor Subtype 2 (SSTR2) | |

| Binding Affinity (IC₅₀ of ⁶⁸Ga-Nodaga-LM3) | 1.3 nmol/L |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the SSTR2, a G-protein coupled receptor (GPCR). In neuroendocrine tumors, SSTR2 is often overexpressed. The endogenous ligand, somatostatin, and SSTR2 agonists bind to and activate the receptor, triggering a signaling cascade that inhibits hormone secretion and cell proliferation. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound binds to the SSTR2 but does not activate it. Instead, it blocks the binding of somatostatin and other agonists, thereby preventing the downstream inhibitory signaling. This lack of internalization, compared to agonists, allows for a higher density of the radiolabeled antagonist to accumulate on the tumor cell surface, resulting in a stronger signal for PET imaging.

Experimental Protocols

Synthesis of this compound Conjugate

The this compound peptide-chelator conjugate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

General Protocol Outline:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the LM3 peptide sequence.

-

Cyclization: A disulfide bond is formed between the two cysteine residues to create the cyclic structure of the LM3 peptide.

-

Chelator Conjugation: The Nodaga-NHS ester is conjugated to the N-terminus of the synthesized peptide.

-

Cleavage and Deprotection: The completed peptide conjugate is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Gallium-68

The labeling of this compound with ⁶⁸Ga is a robust and efficient process.

Materials:

-

Good Manufacturing Process (GMP)-grade this compound precursor.

-

⁶⁸Ge/⁶⁸Ga generator.

-

0.1 M Hydrochloric acid.

-

Sodium acetate buffer.

-

Reaction vial.

-

Heating block.

Protocol:

-

Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M hydrochloric acid directly into a reaction vial.

-

The reaction vial should contain 40 μg of the this compound precursor dissolved in sodium acetate buffer.

-

Ensure the final pH of the reaction mixture is 4.

-

Heat the mixture to 100°C for 10 minutes to facilitate the incorporation of the radionuclide.

-

After heating, allow the vial to cool to room temperature.

-

The final product, ⁶⁸Ga-Nodaga-LM3, is then prepared for injection, typically after dilution with saline.

PET/CT Imaging Protocol

The following is a typical protocol for PET/CT imaging in human subjects with ⁶⁸Ga-Nodaga-LM3.

Procedure:

-

Administer an intravenous bolus injection of ⁶⁸Ga-Nodaga-LM3 (approximately 200 MBq ± 11 MBq) over 15 seconds.

-

Perform a low-dose CT scan for anatomic localization and attenuation correction. Typical parameters are 120 keV, 100 mAs, and 2.5-mm slice thickness.

-

Acquire serial PET scans at multiple time points post-injection, for example, at 5, 15, 30, 45, 60, and 120 minutes.

-

The patient should remain still during the acquisition period, especially within the first hour.

-

Image analysis involves drawing regions of interest over tumors and normal organs to calculate the maximum standardized uptake value (SUVmax).

Quantitative Data

The performance of ⁶⁸Ga-Nodaga-LM3 has been extensively evaluated in clinical studies, often in comparison to other SSTR2-targeting radiopharmaceuticals.

Table 1: In Vitro and Dosimetry Data

| Parameter | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |

| SSTR2 Affinity (IC₅₀) | 1.3 nmol/L | 12.5 nmol/L | |

| Mean Effective Dose | 0.026 ± 0.003 mSv/MBq | 0.025 ± 0.002 mSv/MBq | |

| Highest Absorbed Dose Organ | Urinary Bladder Wall (0.162 mGy/MBq) | Urinary Bladder Wall (0.202 mGy/MBq) |

Table 2: Tumor Uptake (SUVmax) in Patients with NETs

| Time Point | ⁶⁸Ga-Nodaga-LM3 (Average SUVmax ± SD) | ⁶⁸Ga-DOTA-LM3 (Average SUVmax ± SD) | Reference |

| 5 minutes | 31.3 ± 19.7 | 36.6 ± 23.6 | |

| 30 minutes | - | 45.3 ± 29.3 | |

| 1 hour | 57.5 ± 39.4 | 47.2 ± 32.6 | |

| 2 hours | 74.6 ± 56.3 | - | |

| Highest Recorded SUVmax | 231.9 | 126.9 |

Note: The tracer accumulation in tumor lesions for ⁶⁸Ga-Nodaga-LM3 increased by 138% from 5 minutes to 2 hours post-injection.

Table 3: Biodistribution in Normal Organs (SUVmax at 1 hour post-injection)

| Organ | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |

| Pituitary | Significantly Higher | Lower | |

| Parotids | Significantly Higher | Lower | |

| Liver | Significantly Higher | Lower | |

| Spleen | Significantly Higher | Lower | |

| Pancreas | Significantly Higher | Lower | |

| Adrenal Glands | Significantly Higher | Lower | |

| Stomach | Significantly Higher | Lower | |

| Small Intestine | Significantly Higher | Lower | |

| Kidneys | Significantly Higher | Lower |

Note: ⁶⁸Ga-DOTA-LM3 showed significantly lower uptake in most normal organs compared to ⁶⁸Ga-Nodaga-LM3, which can result in higher tumor-to-background ratios for ⁶⁸Ga-DOTA-LM3 despite its lower tumor uptake.

Conclusion

This compound, particularly in its ⁶⁸Ga-radiolabeled form, is a highly effective SSTR2 antagonist for the PET imaging of neuroendocrine tumors. Its high affinity for SSTR2, favorable biodistribution, and high tumor uptake contribute to excellent image contrast and diagnostic efficacy. The data presented in this guide underscore its value as a research tool and its potential for clinical applications in oncology and drug development. The provided protocols offer a foundation for the synthesis, radiolabeling, and application of this promising radiopharmaceutical.

References

The Pivotal Role of the NODAGA Chelator in the Radiolabeling of the SSTR2 Antagonist LM3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling highly specific in vivo imaging and therapy of various cancers. The choice of the bifunctional chelator is critical, profoundly influencing the radiolabeling efficiency, stability, and in vivo performance of the resulting radiotracer. This technical guide provides an in-depth analysis of the 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator and its integral role in the radiolabeling of LM3, a potent somatostatin receptor subtype 2 (SSTR2) antagonist. We will explore the advantageous properties of NODAGA, detail experimental protocols for radiolabeling, present key quantitative data on the performance of NODAGA-LM3 conjugates, and visualize the underlying scientific principles and workflows.

Introduction: The Significance of Chelators in Radiopharmaceuticals

Radiolabeled peptides have emerged as invaluable tools for the diagnosis and treatment of cancers that overexpress specific receptors.[1] The fundamental structure of a peptide-based radiopharmaceutical consists of a targeting peptide, a radionuclide, and a bifunctional chelator that stably links the two. The chelator's role is paramount, as it must securely sequester the radiometal to prevent its release in vivo, which could lead to non-specific radiation exposure and compromised imaging quality.[2]

LM3 is a novel SSTR2 antagonist that has demonstrated high and persistent tumor uptake.[1][3] Unlike SSTR2 agonists, which are internalized upon receptor binding, antagonists like LM3 are not, yet they have shown superior tumor imaging properties.[4] The combination of LM3 with a suitable chelator and radiometal is crucial for optimizing its clinical potential.

The NODAGA Chelator: Superior Properties for Radiolabeling

NODAGA has gained prominence as a versatile and efficient chelator for various radiometals, particularly for Positron Emission Tomography (PET) imaging isotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Its chemical structure, featuring a nine-membered triazacyclononane ring with acetic acid and glutaric acid pendant arms, confers several advantages over other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Key properties of NODAGA include:

-

Rapid and Mild Labeling Conditions: NODAGA's high complexation ability with ⁶⁸Ga and ⁶⁴Cu allows for rapid radiolabeling under mild conditions, including lower temperatures (even room temperature) and neutral pH. This is particularly beneficial for sensitive biomolecules that may be degraded by the harsher heating conditions often required for DOTA.

-

High Stability: NODAGA forms highly stable complexes with radiometals, minimizing in vivo dissociation and leading to lower non-target tissue accumulation. This results in improved image contrast and reduced radiation dose to healthy organs.

-

Favorable Pharmacokinetics: The smaller ring size of NODAGA compared to DOTA contributes to increased hydrophilicity, which can lead to faster clearance from the body and potentially lower background signal.

-

Versatility: NODAGA has been successfully used for radiolabeling a variety of targeting molecules, including peptides and antibodies.

Radiolabeling of LM3 with NODAGA Conjugates

The conjugation of NODAGA to the LM3 peptide creates a precursor for radiolabeling. This is typically achieved through standard peptide synthesis and conjugation chemistry. The resulting this compound conjugate can then be radiolabeled with isotopes like ⁶⁸Ga for PET imaging. The choice of the chelator has been shown to have a profound influence on the receptor binding affinity of the final radiolabeled conjugate. In the case of LM3, the use of NODAGA has been shown to result in radiotracers with excellent in vivo performance.

General Radiolabeling Workflow

The process of radiolabeling a NODAGA-conjugated peptide like LM3 follows a well-defined workflow, from the elution of the radionuclide to the final quality control of the radiopharmaceutical.

Figure 1: General workflow for the radiolabeling of this compound with ⁶⁸Ga.

Experimental Protocols

The following provides a generalized experimental protocol for the radiolabeling of this compound with ⁶⁸Ga, based on methodologies cited in the literature.

Materials and Reagents

-

⁶⁸Ge/⁶⁸Ga generator

-

This compound peptide conjugate

-

Sodium acetate buffer (or other suitable buffer)

-

Hydrochloric acid for pH adjustment

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridges for purification

-

High-performance liquid chromatography (HPLC) system for quality control

⁶⁸Ga Radiolabeling Procedure

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to approximately 3.5-4.5 using a sodium acetate buffer.

-

Reaction Mixture: Add the this compound peptide conjugate (typically 10-20 µg) to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature. While NODAGA allows for room temperature labeling, gentle heating (e.g., up to 95°C for 5-10 minutes) can be used to achieve high radiochemical yields (>95%).

-

Purification: After incubation, purify the ⁶⁸Ga-NODAGA-LM3 using an SPE cartridge to remove any unchelated ⁶⁸Ga.

-

Final Formulation: Elute the purified product from the SPE cartridge with a sterile, injectable solution (e.g., ethanol/saline mixture) and pass it through a sterile filter.

Quality Control

-

Radiochemical Purity: Determine the radiochemical purity of the final product using radio-HPLC. The retention time of ⁶⁸Ga-NODAGA-LM3 should be distinct from that of free ⁶⁸Ga.

-

Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the final product is safe for administration.

Performance Data of ⁶⁸Ga-NODAGA-LM3

The performance of a radiopharmaceutical is evaluated based on its radiolabeling efficiency, in vitro binding affinity, and in vivo biodistribution and tumor uptake. The following tables summarize key quantitative data for ⁶⁸Ga-NODAGA-LM3.

Table 1: In Vitro Performance of ⁶⁸Ga-NODAGA-LM3

| Parameter | Value | Reference |

| Half Maximal Inhibitory Concentration (IC₅₀) | 1.3 ± 0.3 nmol/L | |

| Receptor Specificity | SSTR2 Antagonist |

Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-LM3 in HEK-sst2 Xenografts (1 h p.i.)

| Organ | % Injected Dose per Gram (%ID/g) | Reference |

| Tumor | ~40 | |

| Blood | Low | |

| Liver | Low | |

| Kidneys | Moderate |

Table 3: Tumor-to-Normal-Tissue Ratios for ⁶⁴Cu-NODAGA-LM3 (24 h p.i.)

| Ratio | Value | Reference |

| Tumor-to-Kidney | 12.8 ± 3.6 | |

| Tumor-to-Muscle | 1,342 ± 115 |

Note: Data for ⁶⁴Cu-NODAGA-LM3 is included to demonstrate the excellent tumor-to-background ratios achievable with this compound conjugates at later time points.

Mechanism of Action: SSTR2 Antagonism

The therapeutic and diagnostic efficacy of radiolabeled LM3 is rooted in its antagonistic interaction with the SSTR2 receptor, which is overexpressed on many neuroendocrine tumors.

Figure 2: Mechanism of action of ⁶⁸Ga-NODAGA-LM3 as an SSTR2 antagonist.

Conclusion

The NODAGA chelator plays a crucial role in the successful development of LM3-based radiopharmaceuticals. Its ability to form stable complexes with radiometals under mild conditions, coupled with the favorable pharmacokinetic properties it imparts, makes it an excellent choice for creating high-performance imaging agents. The resulting ⁶⁸Ga-NODAGA-LM3 has demonstrated high tumor uptake and excellent tumor-to-background ratios, highlighting its potential for the clinical management of SSTR2-positive tumors. The continued exploration of NODAGA and other advanced chelating systems will undoubtedly pave the way for the next generation of targeted radiopharmaceuticals.

References

- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference. [folia.unifr.ch]

- 4. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology [mdpi.com]

Preclinical and In-Vitro Evaluation of Nodaga-LM3: A Technical Guide

This technical guide provides an in-depth overview of the preclinical and in-vitro research on Nodaga-LM3, a promising radiopharmaceutical agent for imaging neuroendocrine tumors. This compound is comprised of the somatostatin receptor subtype 2 (SSTR2) antagonist, LM3, conjugated with the chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) for radiolabeling, most commonly with Gallium-68 (⁶⁸Ga).[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the agent's binding affinity, biodistribution, dosimetry, and the experimental protocols used for its evaluation.

Core Principles and Mechanism of Action

Somatostatin receptor antagonists represent a significant advancement in imaging SSTR-positive tumors. Unlike agonists (e.g., DOTATATE, DOTATOC), which are internalized by tumor cells upon binding, antagonists like LM3 exhibit a low internalization rate.[2][3] They bind to a greater number of receptor sites, which can lead to higher tumor uptake and improved image contrast.[2][4] The choice of chelator is critical, as it significantly influences the binding affinity and pharmacokinetic properties of the final radiolabeled peptide.

The signaling pathway diagram below illustrates the fundamental difference in the mechanism between SSTR2 agonists and antagonists.

In-Vitro Studies: Receptor Binding Affinity

The affinity of LM3-based radiopharmaceuticals for the SSTR2 receptor is highly dependent on the chelator and the radiometal used. In-vitro studies have consistently demonstrated that ⁶⁸Ga-Nodaga-LM3 possesses a significantly higher binding affinity compared to its DOTA-conjugated counterpart.

Table 1: SSTR2 Binding Affinity (IC₅₀)

| Compound | IC₅₀ (nmol/L) | Reference |

|---|---|---|

| ⁶⁸Ga-Nodaga-LM3 | 1.3 ± 0.3 |

| ⁶⁸Ga-DOTA-LM3 | 12.5 | |

Experimental Protocol: Receptor Affinity Assay

The determination of the 50% inhibitory concentration (IC₅₀) is a critical step in evaluating the potential of a new radiopharmaceutical.

-

Cell Line: Human Embryonic Kidney (HEK)-sst2 cells, which are engineered to express the human somatostatin receptor subtype 2, are commonly used.

-

Assay Method: Receptor autoradiography is performed on sections of cell membranes.

-

Procedure:

-

Cell membranes are incubated with a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr³-octreotide).

-

Increasing concentrations of the test compound (e.g., ⁶⁸Ga-Nodaga-LM3) are added to compete for binding to the SSTR2 receptors.

-

After incubation and washing, the amount of bound radioactivity is measured.

-

The IC₅₀ value is calculated as the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand.

-

Preclinical Research Workflow

The development and evaluation of a radiopharmaceutical like ⁶⁸Ga-Nodaga-LM3 follows a structured preclinical workflow, from initial synthesis to in-vivo validation. This process ensures the agent's stability, specificity, and safety before it can be considered for clinical use.

In-Vivo Animal Studies: Biodistribution

Biodistribution studies in animal models, typically mice bearing HEK-sst2 xenografts, provide crucial data on tumor uptake and clearance from non-target organs. Studies have shown impressive and specific tumor uptake for ⁶⁸Ga-Nodaga-LM3.

Table 2: Biodistribution of ⁶⁸Ga-Nodaga-LM3 in HEK-sst2 Xenografts (1h p.i.)

| Organ | Uptake (%ID/g) | Reference |

|---|---|---|

| Tumor | ~40 | |

| Blood | Low | |

| Kidney | Moderate | |

| Liver | Low |

| Muscle | Very Low | |

Note: %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocol: Animal Biodistribution Study

-

Animal Model: Nude mice are subcutaneously inoculated with HEK-sst2 cells to grow sst2-positive tumor xenografts.

-

Tracer Injection: A defined amount of the radiolabeled compound (e.g., ⁶⁸Ga-Nodaga-LM3) is injected intravenously into the tumor-bearing mice.

-

Time Points: Animals are euthanized at various time points post-injection (p.i.), typically 1, 4, and 24 hours.

-

Organ Harvesting: Tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.

-

Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Clinical Evaluation: Biodistribution and Dosimetry in Humans

Clinical studies have confirmed the favorable biodistribution profile of ⁶⁸Ga-Nodaga-LM3 in patients with well-differentiated neuroendocrine tumors (NETs). It demonstrates high tumor uptake and good retention, leading to high-contrast images.

The diagram below logically compares the key characteristics of ⁶⁸Ga-Nodaga-LM3 and ⁶⁸Ga-DOTA-LM3 based on clinical findings.

Table 3: Biodistribution in NET Patients (Average SUVₘₐₓ at 1h p.i.)

| Organ | ⁶⁸Ga-Nodaga-LM3 (SUVₘₐₓ) | ⁶⁸Ga-DOTA-LM3 (SUVₘₐₓ) | Reference |

|---|---|---|---|

| Pituitary | High | Significantly Lower | |

| Liver | Moderate | Significantly Lower | |

| Spleen | High | Significantly Lower | |

| Kidneys | Moderate | Significantly Lower |

| Adrenals | High | Significantly Lower | |

Table 4: Tumor Uptake Kinetics in NET Patients (Average SUVₘₐₓ)

| Time Post-Injection | ⁶⁸Ga-Nodaga-LM3 (SUVₘₐₓ) | ⁶⁸Ga-DOTA-LM3 (SUVₘₐₓ) | Reference |

|---|---|---|---|

| 5 min | 31.3 ± 19.7 | 36.6 ± 23.6 | |

| 30 min | Increasing | 45.3 ± 29.3 (Plateau) |

| 120 min (2h) | 74.6 ± 56.3 | Plateau | |

Table 5: Radiation Dosimetry

| Parameter / Organ | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |

|---|---|---|---|

| Effective Dose (mSv/MBq) | 0.026 ± 0.003 | 0.025 ± 0.002 | |

| Absorbed Dose (mGy/MBq) | |||

| Urinary Bladder Wall | 0.162 | 0.202 | |

| Spleen | High | Lower |

| Kidneys | High | Lower | |

Experimental Protocol: Human PET/CT Imaging and Dosimetry

-

Patient Population: Patients with confirmed well-differentiated neuroendocrine tumors are recruited for the study.

-

Tracer Administration: Patients receive an intravenous bolus injection of ⁶⁸Ga-Nodaga-LM3 (approx. 200 MBq) or ⁶⁸Ga-DOTA-LM3 (approx. 172 MBq).

-

Imaging Protocol:

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

Serial whole-body PET scans are acquired at multiple time points, typically 5, 15, 30, 45, 60, and 120 minutes after injection.

-

-

Image Analysis: Regions of interest (ROIs) are drawn over tumors and normal organs on the PET/CT images to calculate the standardized uptake value (SUV).

-

Dosimetry Calculation: Time-activity curves are generated for source organs. This data is then used with software like OLINDA/EXM to calculate the residence times and estimate the absorbed radiation doses to target organs and the total effective dose.

Conclusion

The body of preclinical and in-vitro research demonstrates that ⁶⁸Ga-Nodaga-LM3 is a highly effective agent for imaging SSTR2-positive tumors. Its superior binding affinity compared to DOTA-conjugated counterparts translates to high tumor uptake. While it shows higher physiological uptake in SSTR-positive organs like the spleen and adrenals compared to ⁶⁸Ga-DOTA-LM3, its overall tumor retention and imaging characteristics are favorable. The dosimetry profile is comparable to other ⁶⁸Ga-labeled SSTR2 antagonists, confirming its safety for clinical use. These findings underscore the critical role of the chelator in optimizing the performance of peptide-based radiopharmaceuticals and establish ⁶⁸Ga-Nodaga-LM3 as a valuable tool in the molecular imaging of neuroendocrine tumors.

References

- 1. Facebook [cancer.gov]

- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

Data Presentation: Quantitative Binding Affinity

An In-Depth Technical Guide on the Core Binding Affinity of Ga-68 NODAGA-LM3 to SSTR2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Gallium-68 (Ga-68) this compound, a potent antagonist for the somatostatin receptor subtype 2 (SSTR2). The document details quantitative affinity data, the experimental procedures used for its determination, and the underlying cellular signaling pathways, adhering to stringent data presentation and visualization standards.

The affinity of a radiopharmaceutical for its target is a critical determinant of its efficacy for imaging and therapy. High-affinity binding is essential for achieving high tumor-to-background ratios. The binding affinity of Ga-68 this compound and related compounds for SSTR2 has been quantified using in vitro competitive binding assays, with the results typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.

| Compound | Receptor Subtype | IC50 (nM) | Cell Line | Competing Radioligand |

| natGa-NODAGA-LM3 | Human SSTR2 | 1.3 ± 0.3 | HEK-sst2 | [125I]-SRIF-28 |

| natGa-DOTA-LM3 | Human SSTR2 | 12.5 ± 4.3 | HEK-sst2 | [125I]-SRIF-28 |

| natCu-NODAGA-LM3 | Human SSTR2 | 6.7 ± 1.5 | HEK-sst2 | [125I]-SRIF-28 |

Table 1: Comparative In Vitro Binding Affinities for SSTR2. The data clearly demonstrates the high affinity of the Ga-NODAGA-LM3 conjugate for the human SSTR2. The choice of chelator significantly influences the binding affinity, with NODAGA providing a tenfold higher affinity than DOTA when complexed with Gallium.[1][2][3][4][5]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of IC50 values is performed using a standardized competitive radioligand binding assay. This method quantifies the ability of a test compound (the "competitor," e.g., natGa-NODAGA-LM3) to displace a known radioligand from its receptor.

Objective: To measure the binding affinity of a non-radioactive test compound for a target receptor by quantifying its ability to compete with a constant concentration of a radiolabeled ligand.

Materials & Methods:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express the human SSTR2 (HEK-sst2).

-

Radioligand: A ligand with high affinity for SSTR2, such as [125I]-SRIF-28.

-

Competitor: The unlabeled test compound, natGa-NODAGA-LM3, prepared in a series of increasing concentrations.

-

Buffers & Reagents:

-

Binding Buffer: Typically Tris-HCl or HEPES-based buffer containing MgCl2 and protease inhibitors.

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

-

Equipment: 96-well microplates, filtration harvester, and a gamma counter for radioactivity measurement.

Workflow Diagram:

Caption: Workflow of a competitive radioligand binding assay.

Detailed Procedure:

-

Preparation: SSTR2-expressing cells are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in 96-well plates with a fixed concentration of the radioligand ([125I]-SRIF-28) and varying concentrations of the competitor (natGa-NODAGA-LM3).

-

Equilibrium: The mixture is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value is then determined from this curve using non-linear regression analysis.

Mandatory Visualization: SSTR2 Signaling Pathway

Upon binding of an antagonist like Ga-68 this compound, the receptor is occupied, preventing the downstream signaling typically initiated by natural agonists (somatostatin) or agonistic drugs. The canonical agonist-induced pathway is illustrated below to provide context for the mechanism of antagonism.

References

- 1. This compound SSTR2 Antagonist for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference. [folia.unifr.ch]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to Theranostics Using Nodaga-LM3

For Researchers, Scientists, and Drug Development Professionals

Introduction to Theranostics

Theranostics represents a paradigm shift in medicine, moving towards a more personalized and precise approach to treating diseases, particularly cancer. The core principle of theranostics is the integration of diagnostic imaging and targeted therapy using a single agent or a pair of similar agents. This "see what you treat, and treat what you see" methodology allows for the non-invasive characterization of a therapeutic target, followed by the delivery of a cytotoxic payload specifically to the diseased cells, minimizing off-target effects and maximizing therapeutic efficacy.[1][2]

Radiopharmaceuticals are central to the field of theranostics. A typical theranostic pair consists of a targeting molecule conjugated to a chelator that can bind to different radionuclides. For diagnostic purposes, a positron-emitting radionuclide (e.g., Gallium-68) is used for Positron Emission Tomography (PET) imaging, which provides high-resolution images of the target's distribution and density. For therapy, the same targeting molecule is labeled with a therapeutic radionuclide that emits cytotoxic radiation (e.g., Lutetium-177, Copper-67), delivering a targeted radiation dose to the tumor cells.[1][3]

Nodaga-LM3: A Potent SSTR2 Antagonist

This compound is a high-affinity peptidomimetic antagonist that specifically targets the somatostatin receptor subtype 2 (SSTR2).[4] SSTR2 is overexpressed in a variety of neuroendocrine neoplasms (NENs), making it an excellent target for both imaging and therapy. Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, antagonists like this compound bind to the cell surface with high affinity and show prolonged tumor retention without significant internalization. This characteristic can lead to higher tumor-to-background ratios and potentially a greater number of binding sites available on the tumor cell surface.

The this compound conjugate consists of the LM3 peptide, which is responsible for SSTR2 binding, and the NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) chelator. The NODAGA chelator is versatile and can stably bind a variety of radiometals, including Gallium-68 for PET imaging and other radionuclides like Copper-61 and Copper-67 for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data for 68Ga-Nodaga-LM3 from various studies, providing a comparative overview of its performance in diagnostic imaging.

Table 1: Comparative Tumor Uptake (SUVmax) of SSTR Ligands

| Radiotracer | Tumor Type | Mean SUVmax ± SD | Reference |

| 68Ga-Nodaga-LM3 | Neuroendocrine Neoplasms | 57.4 ± 38.5 | |

| 68Ga-DOTATATE | Neuroendocrine Neoplasms | 40.0 ± 22.8 | |

| 68Ga-Nodaga-LM3 | Paraganglioma | 53.78 ± 183.2 | |

| 68Ga-Nodaga-LM3 | Well-differentiated Neuroendocrine Tumors | 57.5 ± 39.4 (at 1h) | |

| 68Ga-Nodaga-LM3 | Well-differentiated Neuroendocrine Tumors | 74.6 ± 56.3 (at 2h) | |

| 68Ga-DOTA-LM3 | Well-differentiated Neuroendocrine Tumors | 47.2 ± 32.6 (at 1h) |

Table 2: Tumor-to-Background Ratios (TBR) for 68Ga-Nodaga-LM3 in Paraganglioma Patients

| Target Lesion (TL) / All Lesions (AL) | Reference Tissue | TBR | Reference |

| TL | Liver | 15.7 | |

| TL | Kidney | 6.8 | |

| TL | Spleen | 5.4 | |

| TL | Gluteus Muscle | 156.5 | |

| AL | Liver | 8.9 | |

| AL | Kidney | 3.8 | |

| AL | Spleen | 2.4 | |

| AL | Gluteus Muscle | 57.5 |

Table 3: Comparative Physiological Organ Uptake (SUVmean) of 68Ga-Nodaga-LM3 vs. 68Ga-DOTATOC

| Organ | 68Ga-Nodaga-LM3 (SUVmean ± SD) | 68Ga-DOTATOC (SUVmean ± SD) | P-value | Reference |

| Liver | 5.55 ± 1.57 | 9.73 ± 2.30 | < 0.01 | |

| Spleen | 20.47 ± 6.93 | 31.14 ± 7.50 | - | |

| Kidneys | 12.88 ± 4.57 | 10.28 ± 2.02 | - | |

| Red Marrow | 1.16 ± 0.36 | 0.98 ± 0.49 | - |

Table 4: Radiation Dosimetry of 68Ga-Labeled SSTR2 Antagonists

| Radiotracer | Mean Effective Dose (mSv/MBq) | Organ with Highest Absorbed Dose (mGy/MBq) | Reference |

| 68Ga-Nodaga-LM3 | 0.026 ± 0.003 | Urinary Bladder Wall (0.162) | |

| 68Ga-DOTA-LM3 | 0.025 ± 0.002 | Urinary Bladder Wall (0.202) |

Table 5: In Vitro SSTR2 Binding Affinity (IC50)

| Compound | IC50 (nmol/L) | Reference |

| 68Ga-Nodaga-LM3 | 1.3 | |

| 68Ga-DOTA-LM3 | 12.5 |

Experimental Protocols

Radiolabeling of this compound with Gallium-68

This protocol describes the manual radiolabeling of this compound with Gallium-68 (68Ga) for PET imaging.

Materials:

-

Good Manufacturing Process (GMP)-grade this compound precursor.

-

68Ge/68Ga generator.

-

0.1 M Hydrochloric acid (HCl).

-

Sodium acetate buffer.

-

Reaction vial.

-

Heating block or water bath.

-

Syringes and needles.

-

Quality control equipment (e.g., HPLC, TLC).

Procedure:

-

Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain the 68Ga eluate.

-

Directly add the 68Ga eluate to a reaction vial containing 40 µg of this compound precursor dissolved in sodium acetate buffer.

-

Adjust the pH of the reaction mixture to approximately 4.

-

Heat the reaction mixture at 100°C for 10 minutes to facilitate the incorporation of 68Ga into the NODAGA chelator.

-

After heating, allow the mixture to cool to room temperature.

-

Perform quality control to determine the radiochemical purity of the final product.

In Vitro SSTR2 Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a this compound conjugate.

Materials:

-

SSTR2-expressing cells (e.g., cell lines derived from neuroendocrine tumors).

-

Radiolabeled SSTR2 ligand with known high affinity (e.g., 125I-Tyr3-octreotide).

-

Unlabeled this compound conjugate (as the competitor).

-

Binding buffer.

-

Cell harvesting equipment.

-

Gamma counter.

Procedure:

-

Culture SSTR2-expressing cells to an appropriate density.

-

Prepare a series of dilutions of the unlabeled this compound conjugate.

-

In a multi-well plate, incubate a constant concentration of the radiolabeled SSTR2 ligand with the SSTR2-expressing cells in the presence of the varying concentrations of the unlabeled this compound conjugate.

-

Incubate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

-

Wash the cells to remove unbound radioligand.

-

Harvest the cells and measure the radioactivity using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the unlabeled this compound conjugate that inhibits 50% of the specific binding of the radiolabeled ligand.

In Vivo PET/CT Imaging Protocol in Patients

This protocol provides a general outline for performing a PET/CT scan with 68Ga-Nodaga-LM3 in patients with suspected or known neuroendocrine tumors.

Patient Preparation:

-

Patients should be well-hydrated.

-

Fasting is not typically required.

Procedure:

-

Administer an intravenous bolus injection of 68Ga-Nodaga-LM3 (e.g., approximately 200 MBq).

-

Acquire a low-dose CT scan from the head to the mid-thigh for attenuation correction and anatomical localization.

-

Perform whole-body PET scans at specified time points post-injection. Serial imaging can be performed at time points such as 5, 15, 30, 45, 60, and 120 minutes to assess biodistribution and tumor uptake kinetics. A standard static scan is typically performed 40-60 minutes post-injection.

-

Reconstruct the PET images using standard algorithms.

-

Analyze the images by calculating the Standardized Uptake Value (SUV) in tumors and normal organs.

Visualizations

Signaling Pathway

Caption: SSTR2 signaling cascade upon binding of an antagonist like this compound.

Experimental Workflow

Caption: Theranostic workflow with this compound for diagnosis and therapy.

Logical Relationship

Caption: The logical relationship of components in the theranostic concept.

References

Nodaga-LM3: A Technical Guide to Advanced Imaging of Neuroendocrine Tumor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of neuroendocrine tumor (NET) diagnostics is rapidly evolving, with a shift towards more sensitive and specific imaging agents. This technical guide provides an in-depth overview of Nodaga-LM3, a promising somatostatin receptor subtype 2 (SSTR2) antagonist, for the imaging of neuroendocrine tumors. We delve into the core principles of its mechanism of action, present a compilation of quantitative data from recent clinical studies, and provide detailed experimental protocols for its application in a research and clinical setting. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on advanced diagnostics and theranostics for neuroendocrine tumors.

Introduction: The Advent of SSTR Antagonists

Neuroendocrine tumors are a heterogeneous group of neoplasms characterized by the overexpression of somatostatin receptors (SSTRs), particularly SSTR2.[1] This molecular feature has been the cornerstone for the development of radiolabeled somatostatin analogs (SSAs) for both diagnosis and peptide receptor radionuclide therapy (PRRT). For decades, SSTR agonists like 68Ga-DOTATATE have been the standard for PET/CT imaging of NETs.[1][2] However, a new class of molecules, SSTR antagonists, has emerged, demonstrating superior imaging characteristics.[2][3]

This compound is a potent SSTR2 antagonist. When labeled with Gallium-68 (68Ga), it forms a stable complex, 68Ga-Nodaga-LM3, for PET imaging. Clinical studies have indicated that 68Ga-Nodaga-LM3 offers improved lesion detection and higher tumor-to-background ratios compared to SSTR agonists. This guide will explore the technical details underpinning the use of this compound for NET imaging.

Mechanism of Action: SSTR2 Antagonism

This compound functions as a competitive antagonist at the somatostatin receptor subtype 2 (SSTR2). Unlike agonists, which bind to and activate the receptor, leading to internalization, antagonists bind to the receptor without initiating downstream signaling or causing significant internalization. This lack of internalization is hypothesized to result in a higher number of available binding sites on the tumor cell surface, leading to increased tracer accumulation and a stronger signal on PET imaging.

Quantitative Data from Clinical Studies

Recent clinical trials have provided valuable quantitative data on the performance of 68Ga-Nodaga-LM3 in comparison to the standard SSTR agonist, 68Ga-DOTATATE. The following tables summarize key findings from these studies.

Table 1: Tumor Uptake and Tumor-to-Background Ratios

| Tracer | Median SUVmax in Tumor | Median Tumor-to-Liver Ratio | Reference |

| 68Ga-Nodaga-LM3 | 29.1 | 5.0 | |

| 68Ga-DOTATATE | 21.6 | 2.9 |

SUVmax: Maximum Standardized Uptake Value

Table 2: Lesion Detection in Head-to-Head Comparison

| Tracer | Total Lesions Detected | Reference |

| 68Ga-Nodaga-LM3 | 395 | |

| 68Ga-DOTATATE | 339 |

Table 3: Biodistribution in Normal Organs (Median SUVmax)

| Organ | 68Ga-Nodaga-LM3 | 68Ga-DOTATATE | Reference |

| Liver | Lower | Higher | |

| Spleen | Lower | Higher | |

| Kidneys | Similar | Similar | |

| Lungs | Higher | Lower | |

| Blood Pool | Higher | Lower |

Table 4: Dosimetry

| Tracer | Mean Effective Dose (mSv/MBq) | Reference |

| 68Ga-Nodaga-LM3 | 0.026 ± 0.003 | |

| 68Ga-DOTA-LM3 | 0.025 ± 0.002 |

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound, based on protocols described in published clinical trials.

Synthesis and Radiolabeling of 68Ga-Nodaga-LM3

While specific synthesis of the this compound peptide is a complex organic chemistry process beyond the scope of this guide, the radiolabeling procedure with Gallium-68 is a critical step for its use in PET imaging.

References

- 1. Comparison of Al18F-NOTA-LM3 With 68Ga-DOTATATE and 68Ga-NODAGA-LM3 PET/CT in Patients With Well-differentiated Neuroendocrine Tumors | Clinical Research Trial Listing [centerwatch.com]

- 2. Comparison of Al18F-NOTA-LM3 With 68Ga-DOTATATE and 68Ga-NODAGA-LM3 PET/CT in Patients With Well-differentiated Neuroendocrine Tumors - National Brain Tumor Society [trials.braintumor.org]

- 3. memoinoncology.com [memoinoncology.com]

Methodological & Application

Application Notes and Protocols for Radiolabeling Nodaga-LM3 with Gallium-68

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the radiolabeling of the somatostatin receptor subtype 2 (SSTR2) antagonist, Nodaga-LM3, with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). The resulting radiopharmaceutical, [⁶⁸Ga]Ga-Nodaga-LM3, is a promising agent for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs)[1].

Introduction

This compound is a conjugate of the SSTR2 antagonist LM3 and the chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA)[1]. The NODAGA chelator allows for efficient and stable complexation with Gallium-68 under mild conditions. [⁶⁸Ga]Ga-Nodaga-LM3 has demonstrated favorable biodistribution, high tumor uptake, and good tumor retention, leading to high-contrast PET images in preclinical and clinical settings[2][3]. This protocol outlines the necessary materials, equipment, and procedures for the preparation and quality control of [⁶⁸Ga]Ga-Nodaga-LM3.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the radiolabeling procedure.

| Parameter | Value | Reference |

| Precursor | ||

| This compound Amount | 40 µg | |

| Gallium-68 | ||

| Source | ⁶⁸Ge/⁶⁸Ga generator | |

| Eluent | 0.1 M Hydrochloric Acid | |

| Reaction Conditions | ||

| Buffer | Sodium Acetate | |

| Final Reaction pH | 4 | |

| Reaction Temperature | 100°C | |

| Incubation Time | 10 minutes | |

| Quality Control | ||

| Radiochemical Purity (RCP) | >95% |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

This compound precursor (GMP-grade)

-

⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)

-

0.1 M Hydrochloric Acid (sterile, metal-free)

-

Sodium Acetate buffer (sterile, metal-free)

-

Sterile water for injection (WFI)

-

Ethanol (absolute, for cleaning)

-

Metal-free water and buffers for quality control

-

-

Equipment:

-

Hot cell for radiolabeling

-

Reaction vial (metal-free)

-

Dose calibrator

-

Heating block or water bath

-

Syringes and sterile needles

-

Sterile filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Thin-Layer Chromatography (TLC) scanner

-

pH meter or pH strips

-

Precursor Preparation and Storage

The this compound precursor should be of Good Manufacturing Process (GMP) grade. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a sealed container, protected from moisture. A stock solution can be prepared by dissolving the precursor in sterile water. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Radiolabeling Procedure

This procedure should be performed in a hot cell using aseptic techniques.

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M hydrochloric acid according to the manufacturer's instructions.

-

Preparation of Reaction Mixture:

-

In a sterile reaction vial, dissolve 40 µg of the this compound precursor in sodium acetate buffer.

-

Add the ⁶⁸Ga eluate directly to the reaction vial containing the precursor and buffer.

-

Adjust the final pH of the reaction mixture to 4.

-

-

Incubation: Heat the reaction mixture to 100°C for 10 minutes to facilitate the incorporation of the radionuclide.

-

Cooling and Formulation: After incubation, allow the reaction mixture to cool to room temperature. The final product can be diluted with sterile saline for injection.

Quality Control

A comprehensive quality control system is essential to ensure the safety and efficacy of the radiopharmaceutical.

The radiochemical purity should be greater than 95%. This can be determined by both HPLC and TLC.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector and a radioactivity detector in series.

-

Procedure: Inject a small aliquot of the final product. The retention time of [⁶⁸Ga]Ga-Nodaga-LM3 will be different from that of free ⁶⁸Ga and other radiochemical impurities.

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) can be used to separate the labeled product from colloidal ⁶⁸Ga.

-

Procedure: Apply a small spot of the final product onto the TLC strip and develop the chromatogram. After development, the strip is scanned using a radio-TLC scanner to determine the distribution of radioactivity.

-

-

pH: The pH of the final product should be checked using a pH meter or pH strips and should be suitable for intravenous injection (typically between 4.5 and 7.5).

-

Radionuclidic Purity: The presence of the parent radionuclide, ⁶⁸Ge, should be determined. The ⁶⁸Ge breakthrough must be below the pharmacopeial limit (e.g., <0.001%).

-

Sterility and Endotoxins: The final product must be sterile and pyrogen-free. Sterility testing and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins should be performed according to pharmacopeial standards.

Visualizations

Experimental Workflow

Caption: Workflow for the radiolabeling of this compound with Gallium-68.

Chelation Reaction

Caption: Chelation of Gallium-68 by the this compound conjugate.

References

Application Notes and Protocols for Nodaga-LM3 PET/CT Imaging in Mice

These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of Nodaga-LM3 for Positron Emission Tomography/Computed Tomography (PET/CT) imaging in murine models. This guide covers the entire workflow from radiolabeling to data analysis, ensuring reproducible and accurate results for preclinical studies targeting the somatostatin receptor subtype 2 (SSTR2).

Introduction

This compound is a potent antagonist for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various neuroendocrine tumors (NETs). PET imaging with this compound radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) allows for non-invasive visualization and quantification of SSTR2 expression in vivo. This technology is a valuable tool in oncology research for tumor characterization, therapy response monitoring, and the development of novel SSTR2-targeted therapies.

Experimental Protocols

Radiolabeling of this compound

2.1.1. ⁶⁸Ga-Nodaga-LM3 Radiolabeling Protocol

This protocol is adapted for preclinical use and should be performed in a certified radiopharmacy laboratory.

-

Materials:

-

This compound peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (pH 4.0)

-

Sterile water for injection

-

Reaction vial (e.g., V-vial)

-

Heating block

-

Reversed-phase C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution (0.9% NaCl)

-

ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0) for quality control.

-

-

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add approximately 5-10 µg of this compound to a reaction vial.

-

Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at 95°C for 10 minutes.[1]

-

Allow the vial to cool to room temperature.

-

Perform quality control using ITLC to determine the radiochemical purity. A purity of >95% is generally required.

-

For purification, if necessary, activate a C18 Sep-Pak cartridge with ethanol and then wash with sterile water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

-

Elute the ⁶⁸Ga-Nodaga-LM3 with a small volume of ethanol and dilute with saline for injection.

-

2.1.2. ⁶⁴Cu-Nodaga-LM3 Radiolabeling Protocol

-

Materials:

-

This compound peptide

-

⁶⁴CuCl₂

-

Ammonium acetate buffer (pH 5.5)

-

Reaction vial

-

Heating block

-

Quality control system (e.g., HPLC)

-

-

Procedure:

-

Dissolve 5-10 µg of this compound in ammonium acetate buffer in a reaction vial.

-

Add ⁶⁴CuCl₂ to the vial.

-

Incubate the reaction mixture at room temperature.[1]

-

Monitor the reaction progress and determine the radiochemical purity using a suitable quality control method. A purity of >95% is desirable.

-

The final product is typically diluted with saline for injection.

-

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible PET/CT images.

-

Animal Model: This protocol is suitable for mice, often immunodeficient strains (e.g., BALB/c nude) bearing SSTR2-expressing tumor xenografts (e.g., HEK-sst2).[1]

-

Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the imaging study.

-

Fasting: Fasting for 4-6 hours prior to the injection of the radiotracer is recommended to reduce background signal, although some studies with other tracers have used longer fasting times of up to 24 hours.[2] Water should be provided ad libitum.

-

Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.[3]

-

Catheter Placement (Optional but Recommended): For accurate and repeatable intravenous injections, placement of a tail vein catheter is recommended.

-

Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad or lamp to prevent hypothermia-induced physiological changes.

Radiotracer Injection and Uptake

-

Injection Dose: The recommended injection dose for mice is typically in the range of 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-Nodaga-LM3 or ⁶⁴Cu-Nodaga-LM3. The injection volume should be kept low, around 100-150 µL.

-

Injection Route: Administer the radiotracer via a lateral tail vein injection (bolus or slow infusion).

-

Uptake Period: Following injection, the animal should be allowed an uptake period. For this compound, imaging is typically performed 1 hour post-injection to allow for optimal tumor-to-background contrast. Dynamic imaging can also be performed immediately after injection to assess the tracer kinetics.

PET/CT Image Acquisition

-

Scanner: A dedicated small-animal PET/CT scanner should be used.

-

Animal Positioning: Position the anesthetized mouse on the scanner bed, typically in a supine position. Ensure the region of interest (e.g., tumor) is within the field of view.

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a current of 200-500 µA.

-

PET Scan: Acquire a static PET scan for 10-20 minutes. For dynamic scans, the acquisition can last for 60 minutes. The energy window is typically set to 350-650 keV.

-

Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and decay.

Data Analysis

-

Image Fusion: Fuse the PET and CT images for anatomical localization of radiotracer uptake.

-

Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., liver, kidneys, muscle).

-

Quantification: Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the radioactivity concentration in the ROI to the total injected dose, normalized to the tissue weight (often assumed to be 1 g/cm³).

Quantitative Data

The following table summarizes the biodistribution of ⁶⁴Cu-Nodaga-LM3 in nude mice bearing HEK-sst2 tumor xenografts at 1 and 4 hours post-injection.

| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) |

| Blood | 2.1 ± 0.3 | 0.5 ± 0.1 |

| Heart | 1.0 ± 0.2 | 0.3 ± 0.1 |

| Lungs | 2.5 ± 0.5 | 0.8 ± 0.2 |

| Liver | 2.8 ± 0.4 | 1.5 ± 0.3 |

| Spleen | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Pancreas | 10.5 ± 1.8 | 3.5 ± 0.8 |

| Stomach | 1.1 ± 0.2 | 0.4 ± 0.1 |

| Intestines | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Kidneys | 15.2 ± 2.5 | 5.1 ± 1.2 |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Bone | 1.8 ± 0.4 | 0.9 ± 0.2 |

| Tumor | 39.8 ± 5.2 | 26.9 ± 3.3 |

Data adapted from Fani et al., J Nucl Med, 2011.

Visualizations

SSTR2 Signaling Pathway

This compound acts as an antagonist to the SSTR2 receptor. Upon binding of its natural ligand, somatostatin, SSTR2 initiates a signaling cascade that inhibits cell proliferation and hormone secretion.

References

- 1. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput PET/CT Imaging Using a Multiple-Mouse Imaging System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rutgers.edu [research.rutgers.edu]

Application Notes and Protocols for In Vitro Cell Binding of Nodaga-LM3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodaga-LM3 is a potent and selective antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor frequently overexpressed in neuroendocrine tumors (NETs).[1][2] When chelated with radionuclides such as Gallium-68 (⁶⁸Ga), this compound serves as a valuable tool for the sensitive imaging of SSTR2-positive tumors via Positron Emission Tomography (PET).[3][4] Understanding the binding characteristics of this compound to its target receptor is crucial for the development of novel diagnostic and therapeutic agents. This document provides detailed protocols for conducting in vitro cell binding assays to determine the affinity and specificity of ⁶⁸Ga-Nodaga-LM3 for SSTR2-expressing cells.

Mechanism of Action

This compound is a peptide analog that binds with high affinity to SSTR2.[4] Unlike SSTR2 agonists, which are internalized upon binding, antagonists like this compound exhibit low internalization rates. This characteristic can be advantageous for PET imaging, as it may lead to higher tumor retention of the radiotracer. The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) securely complexes with ⁶⁸Ga, allowing for in vivo tracking of the peptide. The binding of ⁶⁸Ga-Nodaga-LM3 to SSTR2 on the cell surface of NETs enables the visualization of these tumors through PET imaging.

Key Quantitative Data

The binding affinity of SSTR2 ligands is a critical parameter for their evaluation. The following table summarizes the reported binding affinity for ⁶⁸Ga-Nodaga-LM3.

| Compound | Target | Cell Line | Assay Type | IC₅₀ (nmol/L) |

| ⁶⁸Ga-Nodaga-LM3 | SSTR2 | - | Competitive Binding | 1.3 |

Table 1: In vitro binding affinity of ⁶⁸Ga-Nodaga-LM3 for SSTR2.

Experimental Protocols

This section details the protocols for radiolabeling of this compound with ⁶⁸Ga and for performing saturation and competitive in vitro cell binding assays.

Radiolabeling of this compound with ⁶⁸Ga

Objective: To prepare ⁶⁸Ga-Nodaga-LM3 for use in cell binding assays.

Materials:

-

This compound peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M Hydrochloric acid

-

Sodium acetate buffer (pH 4)

-

Heating block or water bath

-

Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)

-

Ethanol

-

Sterile water for injection

-

0.22 µm sterile filter

Procedure:

-

Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M hydrochloric acid.

-

Add the ⁶⁸Ga eluate to a reaction vial containing this compound dissolved in sodium acetate buffer to achieve a final pH of 4.

-

Incubate the reaction mixture at 95-100°C for 10 minutes.

-

Allow the mixture to cool to room temperature.

-

Purify the ⁶⁸Ga-Nodaga-LM3 using an SPE cartridge preconditioned with ethanol and water.

-

Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-Nodaga-LM3 from the cartridge with a small volume of ethanol, followed by sterile saline.

-

Pass the final product through a 0.22 µm sterile filter.

-

Determine the radiochemical purity by radio-TLC or radio-HPLC.

In Vitro Cell Binding Assay

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SSTR2 gene (HEK-sst2) are recommended. These cells provide a high and consistent level of SSTR2 expression for binding studies.

2.1. Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of ⁶⁸Ga-Nodaga-LM3.

Materials:

-

HEK-sst2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 24-well plates

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

⁶⁸Ga-Nodaga-LM3 (in a range of concentrations)

-

Unlabeled this compound (for non-specific binding)

-

Ice-cold wash buffer (e.g., PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed HEK-sst2 cells in poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Incubation:

-

Total Binding: Add increasing concentrations of ⁶⁸Ga-Nodaga-LM3 (e.g., 0.1 - 50 nM) in binding buffer to triplicate wells.

-

Non-specific Binding: In a parallel set of triplicate wells, add the same concentrations of ⁶⁸Ga-Nodaga-LM3 along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the SSTR2 receptors.

-

-

Incubate the plates at 37°C for 60 minutes to reach equilibrium.

-

Washing: Terminate the incubation by rapidly aspirating the binding buffer and washing the cells three times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the lysate from each well to counting tubes and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding versus the concentration of ⁶⁸Ga-Nodaga-LM3.

-

Analyze the data using non-linear regression (one-site specific binding) to determine the Kd and Bmax values.

-

2.2. Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Ki) of unlabeled this compound.

Materials:

-

Same as for the saturation binding assay.

-

A fixed concentration of ⁶⁸Ga-Nodaga-LM3.

-

A range of concentrations of unlabeled this compound.

Procedure:

-

Cell Seeding and Preparation: Follow steps 1 and 2 of the saturation binding assay protocol.

-

Incubation:

-

Add a fixed concentration of ⁶⁸Ga-Nodaga-LM3 (typically at or below the Kd value) to all wells.

-

Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M) to triplicate wells.

-

Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled ligand (non-specific binding).

-

-

Incubate the plates at 37°C for 60 minutes.

-

Washing, Cell Lysis, and Quantification: Follow steps 5-7 of the saturation binding assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

-

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Experimental workflow for radiolabeling and in vitro cell binding assay of ⁶⁸Ga-Nodaga-LM3.

Caption: Simplified representation of ⁶⁸Ga-Nodaga-LM3 binding to SSTR2 for PET imaging.

References

- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

Application Notes and Protocols for Establishing a Neuroendocrine Tumor Xenograft Model with Nodaga-LM3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that present significant challenges in diagnosis and treatment.[1] Preclinical models that accurately recapitulate the characteristics of human NETs are crucial for developing novel therapeutic and diagnostic agents.[2] Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunocompromised mice, have emerged as a valuable tool in NET research as they preserve the histological and genetic features of the original tumor.[2][3]

This document provides detailed application notes and protocols for establishing a neuroendocrine tumor xenograft model and utilizing Nodaga-LM3, a somatostatin receptor subtype 2 (SSTR2) antagonist, for in vivo imaging of these tumors.[4] SSTR2 is overexpressed in a majority of well-differentiated NETs, making it an excellent target for imaging and therapy. 68Ga-Nodaga-LM3 is a PET/CT imaging agent that has shown favorable biodistribution and high tumor uptake in clinical studies.

Key Experimental Workflows

The following diagram outlines the major steps involved in establishing a NET xenograft model and performing in vivo imaging with this compound.

Caption: Workflow for NET xenograft establishment and imaging.

Experimental Protocols

Establishment of a Neuroendocrine Tumor Patient-Derived Xenograft (PDX) Model

This protocol details the steps for implanting human NET tissue into immunocompromised mice to generate a PDX model.

Materials:

-

Fresh or cryopreserved human NET tissue

-

Immunocompromised mice (e.g., NOD scid gamma (NSG) mice, 4-6 weeks old)

-

Sterile surgical instruments

-

Phosphate-buffered saline (PBS)